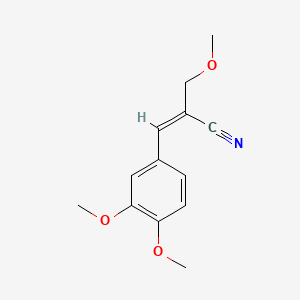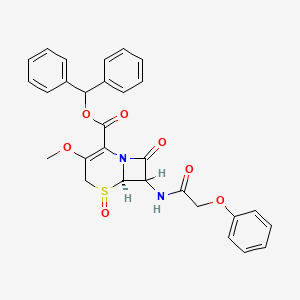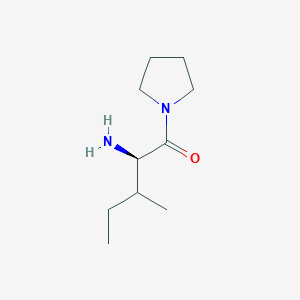
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing ring, and compounds in this class often exhibit significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-pyrrolidin-1-ylpentan-1-one with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as reduction or substitution to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target cells or tissues.
類似化合物との比較
Similar Compounds
Pyrrolidine: A basic structure with a five-membered nitrogen-containing ring.
Nicotine: Contains a pyrrolidine ring and exhibits significant biological activity.
Cocaine: Another pyrrolidine derivative with well-known pharmacological effects.
Uniqueness
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one is unique due to its specific stereochemistry and the presence of both amino and pyrrolidinyl groups
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-3-8(2)9(11)10(13)12-6-4-5-7-12/h8-9H,3-7,11H2,1-2H3/t8?,9-/m1/s1 |
InChIキー |
IMCMJLZQYAUSFW-YGPZHTELSA-N |
異性体SMILES |
CCC(C)[C@H](C(=O)N1CCCC1)N |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


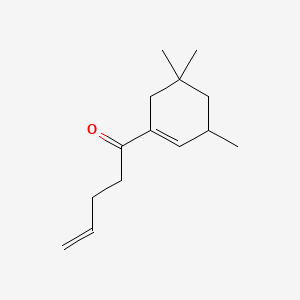
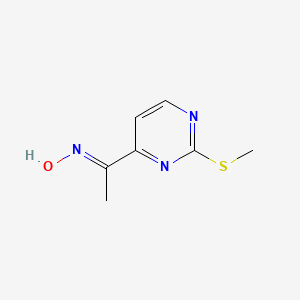
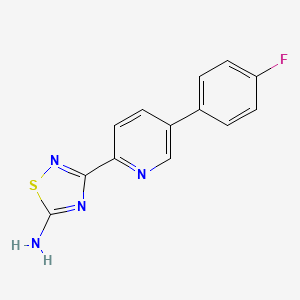
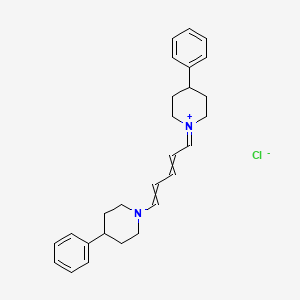
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)
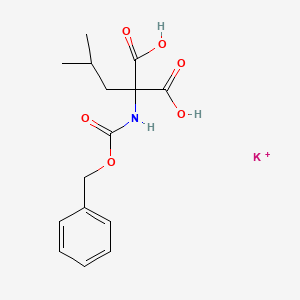
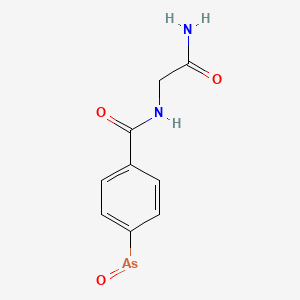
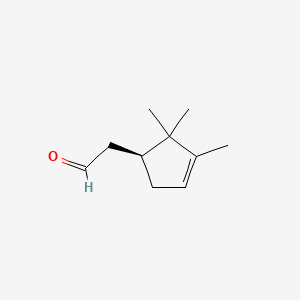
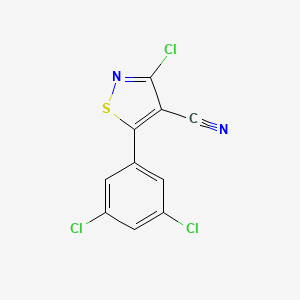
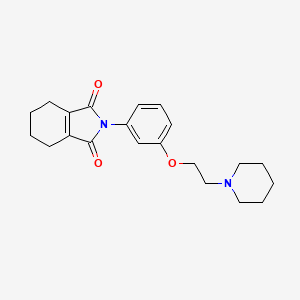
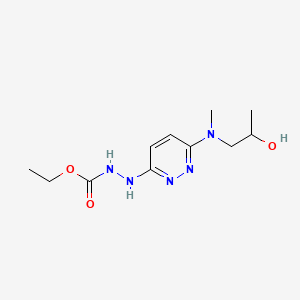
![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
